

# **Evaluating the Selectivity Profile of BMS-695735:**A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the kinase selectivity profile of BMS-695735, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). To offer a comprehensive analysis, its performance is compared with other IGF-1R inhibitors, namely BMS-754807 and Linsitinib (OSI-906). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the assessment of these compounds for research and drug development purposes.

# Comparative Selectivity of IGF-1R Inhibitors

The inhibitory activity of BMS-695735 and its comparators, BMS-754807 and Linsitinib (OSI-906), against their primary target, IGF-1R, and a panel of other kinases is crucial for understanding their potential therapeutic applications and off-target effects.

Table 1: Inhibitory Activity (IC50/Ki in nM) of Selected Kinase Inhibitors



| Kinase Target | BMS-695735 | BMS-754807 | Linsitinib (OSI-906) |
|---------------|------------|------------|----------------------|
| IGF-1R        | 34         | <2 (Ki)    | 35                   |
| InsR          | -          | <2 (Ki)    | 75                   |
| Met           | -          | >1000      | -                    |
| Aurora A      | -          | 196        | -                    |
| Aurora B      | -          | 64         | -                    |
| TrkA          | -          | 270        | -                    |
| TrkB          | -          | 130        | -                    |
| Ron           | -          | 650        | -                    |
| Flt3          | -          | >1000      | No Activity          |
| Lck           | -          | >1000      | -                    |
| MK2           | -          | >1000      | -                    |
| PKA           | -          | >1000      | No Activity          |
| PKC           | -          | >1000      | -                    |
| Abl           | -          | -          | No Activity          |
| ALK           | -          | -          | No Activity          |
| втк           | -          | -          | No Activity          |
| EGFR          | -          | -          | No Activity          |
| FGFR1/2       | -          | -          | No Activity          |

Note: Data for BMS-695735 against a broader kinase panel is not publicly available. The table is populated with available data for comparison. A hyphen



(-) indicates that data was not found.

Based on available data, BMS-695735 is a potent inhibitor of IGF-1R with an IC50 of 34 nM.[1] BMS-754807 is a potent and reversible inhibitor of the insulin-like growth factor 1 receptor/insulin receptor family kinases, with Ki values of less than 2 nmol/L. Linsitinib (OSI-906) is a selective inhibitor of IGF-1R with an IC50 of 35 nM and also shows activity against the Insulin Receptor (InsR) with an IC50 of 75 nM.[2] Linsitinib has been shown to have no activity against a range of other kinases including Abl, ALK, BTK, EGFR, and FGFR1/2.[2] BMS-754807 demonstrates some off-target activity against Aurora kinases and Trk kinases, but with significantly lower potency compared to its primary targets.

## **Experimental Protocols**

The determination of kinase inhibitor selectivity involves a variety of experimental techniques. Below are detailed methodologies for key experiments typically cited in such studies.

## **Biochemical Kinase Inhibition Assay (Radiometric)**

This assay directly measures the catalytic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
- Procedure:
  - A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.
  - The reaction is initiated by the addition of radiolabeled ATP (e.g.,  $[\gamma^{-32}P]$ ATP or  $[\gamma^{-33}P]$ ATP).
  - The mixture is incubated at a controlled temperature for a defined period to allow for the enzymatic reaction to proceed.
  - The reaction is then stopped, and the radiolabeled substrate is separated from the unreacted ATP, typically by spotting the mixture onto a filter membrane that binds the



substrate.

- The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

### **ELISA-Based Kinase Assay**

This is a non-radioactive method for measuring kinase activity.

- Objective: To determine the IC50 of a compound against a specific kinase.
- Procedure:
  - A substrate peptide or protein is pre-coated onto the wells of a microplate.
  - The kinase, ATP, and varying concentrations of the test inhibitor are added to the wells.
  - Following an incubation period, the reaction is stopped, and the wells are washed to remove ATP and unbound components.
  - A primary antibody specific to the phosphorylated substrate is added to the wells.
  - After another incubation and washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
  - A chromogenic substrate for the enzyme is then added, and the resulting color change is measured using a spectrophotometer. The intensity of the color is proportional to the kinase activity.
  - IC50 values are determined from the dose-response curves.

# **Kinome Scan (Competition Binding Assay)**

This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.



- Objective: To profile the selectivity of a compound across the human kinome.
- Procedure:
  - A large panel of DNA-tagged recombinant human kinases is used.
  - Each kinase is incubated with the test compound and an immobilized, active-site directed ligand.
  - The test compound competes with the immobilized ligand for binding to the kinase's active site.
  - The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
  - The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound, compared to a control (e.g., DMSO). A lower percentage indicates stronger binding of the test compound to the kinase.

# **Signaling Pathways and Experimental Workflows**

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.





Click to download full resolution via product page

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by BMS-695735.





Click to download full resolution via product page

Caption: General experimental workflow for a biochemical kinase inhibition assay.



In summary, while BMS-695735 is a potent inhibitor of IGF-1R, a comprehensive public dataset on its broader kinome selectivity is lacking. This limits a direct and thorough comparison with other inhibitors like BMS-754807 and Linsitinib (OSI-906), for which more extensive selectivity data is available. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to design and interpret studies aimed at further characterizing the selectivity profile of BMS-695735 and other kinase inhibitors. Further kinome-wide screening of BMS-695735 is recommended to fully elucidate its selectivity and potential for off-target effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Selectivity Profile of BMS-695735: A
  Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606243#evaluating-the-selectivity-profile-of-bms-695735]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com